molecular formula C9H14N2O4 B12863716 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid

2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid

Cat. No.: B12863716
M. Wt: 214.22 g/mol
InChI Key: QLIORMFATSDDOL-UHFFFAOYSA-N
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Description

2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a strong base like sodium hydride.

    Amino Acid Formation: The final step involves the introduction of the amino and carboxyl groups to form the amino acid structure. This can be achieved through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the compound may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid
  • 2-Amino-3-(4-ethyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid
  • 2-Amino-3-(4-propyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid

Uniqueness

The uniqueness of 2-Amino-3-(4-isopropyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid lies in the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C9H14N2O4/c1-4(2)7-6(15-11-8(7)12)3-5(10)9(13)14/h4-5H,3,10H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

QLIORMFATSDDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(ONC1=O)CC(C(=O)O)N

Origin of Product

United States

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